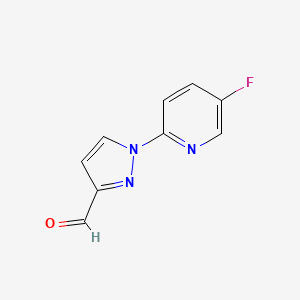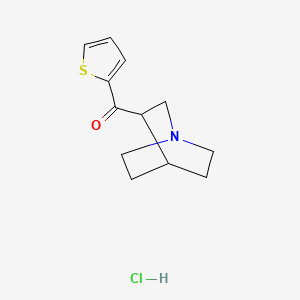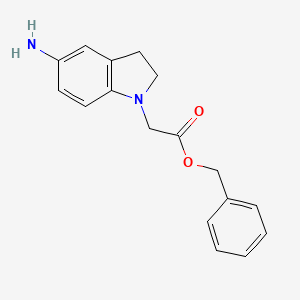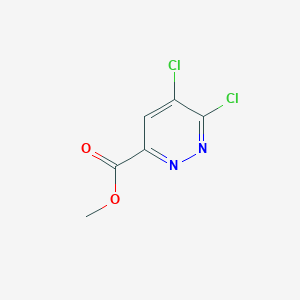
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
Vue d'ensemble
Description
“1-(5-Fluoropyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6FNO. It has a molecular weight of 139.13 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-2-yl)ethanone” is InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=NC=C(C=C1)F .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)ethanone” include a molecular weight of 139.13 g/mol, a topological polar surface area of 30 Ų, and a complexity of 138. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .
Applications De Recherche Scientifique
Facile Synthesis of Heterocycles
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde and similar compounds are pivotal in synthesizing various heterocycles, such as substituted 1H-pyrazolo[3,4-b]quinolines, which exhibit promising applications in organic light-emitting diodes (OLEDs) due to their high-fluorescence intensity and tunable electronic properties (Szlachcic et al., 2017). These compounds' ability to alter parameters like HOMO and LUMO levels significantly impacts the performance of OLED devices.
Crystal Structure Insights
The compound and its derivatives have been extensively studied for their crystal structures, providing insights into the molecular arrangement and stability, crucial for understanding their reactivity and interaction with other molecules (Loh et al., 2013).
Antimicrobial Applications
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds show promise in combating various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020), (Mistry et al., 2016).
Antitumor and Analgesic Activities
Research has shown that compounds derived from this chemical structure have significant antitumor, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These findings highlight the compound's versatility and potential in medicinal chemistry for treating various conditions and diseases (Abdel-Wahab et al., 2012), (El-Zahar et al., 2011).
Propriétés
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPRKCARUNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)



